molecular formula C5H11FN2 B13507123 Rel-(3R,4R)-3-fluoropiperidin-4-amine

Rel-(3R,4R)-3-fluoropiperidin-4-amine

Cat. No.: B13507123
M. Wt: 118.15 g/mol
InChI Key: DEVLCRJHRJHMCX-RFZPGFLSSA-N
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Description

rac-(3R,4R)-3-fluoropiperidin-4-amine is a chiral compound with significant potential in various scientific fields. It is a fluorinated derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of fluorine in the compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-fluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions .

Industrial Production Methods

Industrial production of rac-(3R,4R)-3-fluoropiperidin-4-amine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-fluoropiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-(3R,4R)-3-fluoropiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-fluoropiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, influencing their activity. This can lead to modulation of neurotransmitter systems, enzyme inhibition, or activation of specific receptors, depending on the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4R)-3-fluoropiperidin-4-amine stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

(3R,4R)-3-fluoropiperidin-4-amine

InChI

InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1

InChI Key

DEVLCRJHRJHMCX-RFZPGFLSSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1N)F

Canonical SMILES

C1CNCC(C1N)F

Origin of Product

United States

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